N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-18-6-4-14(17-2-1-11-27-17)20-21(18)8-7-19-28(23,24)13-3-5-15-16(12-13)26-10-9-25-15/h1-6,11-12,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNMYKODAQLSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring a thiophene ring and a sulfonamide group, suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 336.38 g/mol |
| LogP | 2.2898 |
| Polar Surface Area | 54.15 Å |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. Sulfonamide derivatives are known for their role as enzyme inhibitors, particularly in the inhibition of bacterial dihydropteroate synthase and other biosynthetic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the pyridazinone core. For instance, derivatives similar to this compound have exhibited significant anti-Tobacco Mosaic Virus (TMV) activity. In a comparative study:
| Compound | Inactivation (%) at 500 mg/L |
|---|---|
| N-(2-(6-oxo... | 40 ± 1 |
| Ribavirin | 37 ± 1 |
| Ningnanmycin | 57 ± 2 |
This indicates that the compound may possess similar or superior antiviral properties compared to established antiviral agents like ribavirin and ningnanmycin .
Antimicrobial Activity
The presence of the thiophene ring in the compound's structure has also been linked to enhanced antimicrobial activity. Compounds with similar structural motifs have shown broad-spectrum antifungal and antibacterial activities against various pathogens.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the thiophene and pyridazinone rings significantly affect biological activity. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased anti-TMV activity |
| Electron-donating groups | Variable effects depending on position |
Compounds with para-substituted electron-withdrawing groups consistently outperformed their ortho and meta counterparts in terms of antiviral efficacy .
Case Studies
A detailed examination of related compounds reveals insights into their biological activities:
- Case Study: Pyridazinone Derivatives
- Case Study: Enzyme Inhibition
Preparation Methods
Formation of the Benzo[b]Dioxine Core
The 2,3-dihydrobenzo[b]dioxine scaffold is synthesized from methyl 2,3-dihydroxybenzoate (12 ) via a two-step protocol:
- O-Alkylation : Treatment with 1,2-dibromoethane and K₂CO₃ in refluxing acetone yields methyl 2,3-(ethylenedioxy)benzoate (14 ).
- Saponification : Hydrolysis of 14 with LiOH in THF/H₂O produces 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,2-Dibromoethane, K₂CO₃, acetone, reflux, 12 h | 78% |
| 2 | LiOH, THF/H₂O (3:1), rt, 4 h | 92% |
Sulfonation and Chlorination
The carboxylic acid is converted to the sulfonyl chloride via:
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 2 h.
- Chlorination : Treatment with PCl₅ in dry DCM under N₂, yielding the sulfonyl chloride.
| Parameter | Value |
|---|---|
| Temp. Range | 0–5°C |
| Reaction Time | 3 h |
| Yield | 68% |
Synthesis of 2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethylamine
Thiophene-Pyridazine Coupling
The pyridazinone-thiophene hybrid is constructed via Suzuki-Miyaura cross-coupling:
- Precursor Synthesis : 3-Bromo-6-(thiophen-2-yl)pyridazine (2 ) is prepared by treating thienylpyridazinone (1 ) with POBr₃ at 110–120°C for 6 h.
- Coupling : 2 reacts with 2-thienylboronic acid using Pd(PPh₃)₄ (5 mol%) in DME/EtOH/Na₂CO₃(aq) at 80°C for 48 h.
| Component | Quantity |
|---|---|
| 2 | 0.5 mmol |
| Boronic Acid | 0.6 mmol |
| Pd(PPh₃)₄ | 5 mol% |
| Yield | 76% |
Sulfonamide Coupling and Final Assembly
The sulfonyl chloride and amine are coupled under Schotten-Baumann conditions:
- Reaction : 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride (1.1 eq) is added dropwise to a stirred solution of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (1.0 eq) in dry CH₂Cl₂ containing pyridine (2.5 eq) at 0°C.
- Stirring : Continued for 4 h at 0°C, then 12 h at rt.
- Purification : Column chromatography (hexane/EtOAc 1:1 → 1:3) yields the target compound as a white solid.
| Property | Data |
|---|---|
| Yield | 74% |
| m.p. | 198–201°C |
| MS (ESI+) | m/z 395.5 [M+H]⁺ |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 3.1 Hz, 1H, thiophene), 7.45–7.32 (m, 3H, aromatic), 4.38 (t, J = 6.5 Hz, 2H, CH₂N), 4.21 (s, 4H, OCH₂CH₂O), 3.72 (t, J = 6.5 Hz, 2H, CH₂S), 2.91 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.27 (t, J = 7.2 Hz, 3H, CH₃).
- IR (KBr) : 3275 (N-H), 1678 (C=O), 1342, 1162 (SO₂) cm⁻¹.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity with tᵣ = 6.54 min.
Optimization and Scale-Up Considerations
Critical Parameters
Solvent Systems
- Coupling Reaction : DMF or NMP improves solubility of aromatic intermediates compared to THF.
- Column Chromatography : Gradient elution with EtOAc/MeOH (95:5 → 80:20) enhances separation of polar byproducts.
Alternative Synthetic Pathways
Microwave-Assisted Coupling
Reducing Suzuki-Miyaura reaction time from 48 h to 45 min via microwave irradiation (150°C, 300 W) maintains yield (73%).
Solid-Phase Synthesis
Immobilization of the pyridazinone on Wang resin allows iterative alkylation/sulfonylation, though overall yield drops to 58%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
